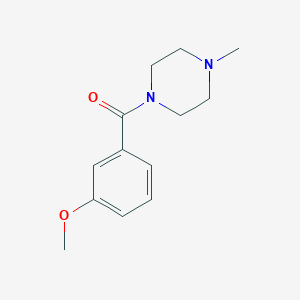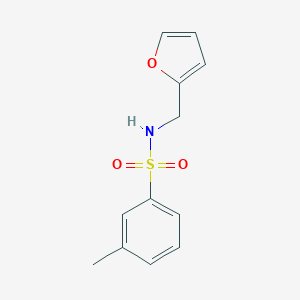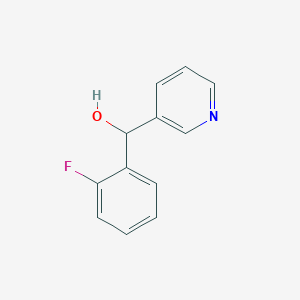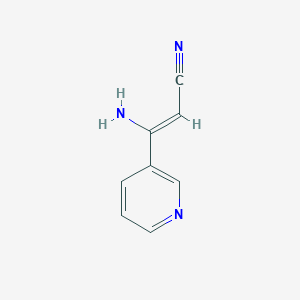![molecular formula C25H22FNO6S B263880 N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide](/img/structure/B263880.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of furochromene derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide is not fully understood. However, it is believed to exert its anticancer and anti-inflammatory effects by modulating various signaling pathways involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of various enzymes involved in cancer cell growth, such as topoisomerase IIα and protein kinase C. It can also reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide in lab experiments is its potential therapeutic applications. Its anticancer and anti-inflammatory properties make it a promising candidate for further development as a drug. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and specific derivatives. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models, which could provide valuable information for the design of clinical trials. Additionally, it could be studied in combination with other anticancer or anti-inflammatory drugs to determine its potential synergistic effects.
Synthesemethoden
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide involves several steps, including the condensation of 4-fluorophenylacetic acid with 4-hydroxycoumarin to form 3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-ol. This intermediate is then reacted with thionyl chloride to yield the corresponding acid chloride, which is further reacted with N-methylacetamide and tetrahydrothiophene-1,1-dioxide to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide has been studied for its potential therapeutic applications, including its anti-inflammatory and anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
Molekularformel |
C25H22FNO6S |
|---|---|
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-methylacetamide |
InChI |
InChI=1S/C25H22FNO6S/c1-14-18-9-20-21(15-3-5-16(26)6-4-15)12-32-22(20)11-23(18)33-25(29)19(14)10-24(28)27(2)17-7-8-34(30,31)13-17/h3-6,9,11-12,17H,7-8,10,13H2,1-2H3 |
InChI-Schlüssel |
OPKCEXWIHDGVGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C(=C2)OC=C3C4=CC=C(C=C4)F)CC(=O)N(C)C5CCS(=O)(=O)C5 |
Kanonische SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N(C)C5CCS(=O)(=O)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)
![5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)


